Hsd17B13-IN-85

Description

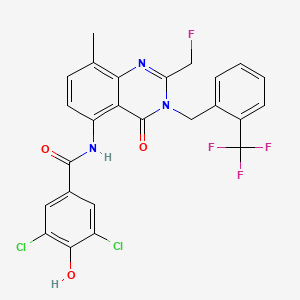

Structure

3D Structure

Properties

Molecular Formula |

C25H17Cl2F4N3O3 |

|---|---|

Molecular Weight |

554.3 g/mol |

IUPAC Name |

3,5-dichloro-N-[2-(fluoromethyl)-8-methyl-4-oxo-3-[[2-(trifluoromethyl)phenyl]methyl]quinazolin-5-yl]-4-hydroxybenzamide |

InChI |

InChI=1S/C25H17Cl2F4N3O3/c1-12-6-7-18(32-23(36)14-8-16(26)22(35)17(27)9-14)20-21(12)33-19(10-28)34(24(20)37)11-13-4-2-3-5-15(13)25(29,30)31/h2-9,35H,10-11H2,1H3,(H,32,36) |

InChI Key |

KGHZRPARZADWRA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=C(C=C1)NC(=O)C3=CC(=C(C(=C3)Cl)O)Cl)C(=O)N(C(=N2)CF)CC4=CC=CC=C4C(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

Hsd17B13-IN-85: A Technical Whitepaper on its Discovery and Synthesis for the Advancement of Metabolic Dysfunction-Associated Steatohepatitis (MASH) Research

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Metabolic dysfunction-associated steatohepatitis (MASH), formerly known as non-alcoholic steatohepatitis (NASH), represents a significant and growing unmet medical need. Recent human genetic studies have identified hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) as a promising therapeutic target for MASH. Loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progression from simple steatosis to MASH and its complications, including fibrosis and hepatocellular carcinoma. This has spurred the development of small molecule inhibitors targeting HSD17B13. This technical guide provides an in-depth overview of the discovery and synthesis of a potent and selective HSD17B13 inhibitor, Hsd17B13-IN-85 (also referred to as compound 32 in key literature), a promising pharmacological tool for MASH research.[1][2]

Discovery of Hsd17B13-IN-85

The discovery of Hsd17B13-IN-85 was the result of a focused drug discovery campaign aimed at identifying potent and selective inhibitors of HSD17B13. The development of this inhibitor was guided by multiparameter optimization studies to improve upon earlier disclosed chemical matter, such as BI-3231.[1][3] The primary goal was to develop a compound with robust in vivo efficacy in preclinical models of MASH. Hsd17B13-IN-85 (compound 32) emerged as a lead candidate with a high inhibitory potency (IC50 = 2.5 nM) and excellent selectivity.[1][2]

High-Throughput Screening and Lead Identification

The initial stages of discovery involved high-throughput screening (HTS) of compound libraries to identify initial hits against the HSD17B13 enzyme. These screens, often utilizing estradiol as a substrate, led to the identification of several chemical scaffolds with inhibitory activity. Subsequent medicinal chemistry efforts focused on optimizing these initial hits for potency, selectivity, and drug-like properties.

Synthesis of HSD17B13 Inhibitors

While the precise synthetic route for Hsd17B13-IN-85 (compound 32) is not publicly detailed, the synthesis of the closely related and well-characterized potent HSD17B13 inhibitor, BI-3231, provides a representative example of the chemical strategies employed. The synthesis of BI-3231 is a multi-step process starting from commercially available materials.

Representative Synthesis of a Potent HSD17B13 Inhibitor (BI-3231)

The synthesis of BI-3231 can be accomplished in four main steps, as outlined in the literature.[3] This involves the formation of a key intermediate via mesylation and subsequent alkylation, followed by further chemical modifications to arrive at the final compound.

Mechanism of Action and Signaling Pathway

Hsd17B13-IN-85 exerts its therapeutic effects by directly inhibiting the enzymatic activity of HSD17B13. Mechanistic studies have revealed that this inhibition leads to the regulation of hepatic lipids through the modulation of the Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) and Fatty Acid Synthase (FAS) pathway.[1][2] SREBP-1c is a master transcriptional regulator of genes involved in fatty acid and triglyceride synthesis. By inhibiting HSD17B13, Hsd17B13-IN-85 appears to downregulate this key lipogenic pathway, thereby reducing lipid accumulation in the liver.

Quantitative Data Summary

Hsd17B13-IN-85 has demonstrated a superior profile compared to other known inhibitors like BI-3231 in several key parameters.

| Parameter | Hsd17B13-IN-85 (Compound 32) | BI-3231 | Reference |

| In Vitro Potency (IC50) | 2.5 nM | ~1-13 nM | [1][2][4] |

| Liver Microsomal Stability | Significantly Better | Moderate | [1] |

| Pharmacokinetic Profile | Significantly Better | Characterized by rapid clearance | [1][3] |

In Vivo Efficacy in MASH Models:

| Model | Treatment Group | Key Finding | Reference |

| Multiple Mouse Models of MASH | Hsd17B13-IN-85 (Compound 32) | Better anti-MASH effects compared to BI-3231 | [1][2] |

Key Experimental Protocols

HSD17B13 Enzymatic Assay

A common method to assess the inhibitory activity of compounds against HSD17B13 is a biochemical assay that measures the NAD+-dependent oxidation of a substrate.

-

Reagents:

-

Recombinant human HSD17B13 enzyme

-

Substrate (e.g., estradiol or retinol)

-

NAD+

-

Assay buffer (e.g., Tris-HCl with BSA)

-

Detection reagent to measure NADH production (e.g., luminescence-based)

-

-

Procedure:

-

The inhibitor (Hsd17B13-IN-85) at various concentrations is pre-incubated with the HSD17B13 enzyme and NAD+.

-

The reaction is initiated by the addition of the substrate.

-

The reaction is allowed to proceed for a defined period at a controlled temperature.

-

The amount of NADH produced is quantified using a suitable detection method.

-

IC50 values are calculated by plotting the percent inhibition against the inhibitor concentration.

-

In Vivo MASH Model (Representative Protocol)

To evaluate the in vivo efficacy of Hsd17B13-IN-85, a diet-induced mouse model of MASH is commonly used.

-

Animal Model: C57BL/6J mice.

-

Diet: A diet deficient in methionine and choline (MCD) or a high-fat, high-cholesterol, and high-fructose diet (HFCFD) to induce MASH.

-

Procedure:

-

Mice are fed the MASH-inducing diet for a specified number of weeks to establish the disease phenotype (steatosis, inflammation, and fibrosis).

-

Animals are then treated with Hsd17B13-IN-85 or vehicle control daily via oral gavage for several weeks.

-

At the end of the treatment period, various endpoints are assessed:

-

Histopathology: Liver sections are stained with H&E and Sirius Red to evaluate steatosis, inflammation, ballooning, and fibrosis.

-

Biochemical Analysis: Serum levels of ALT and AST are measured.

-

Gene Expression Analysis: Hepatic expression of genes involved in lipogenesis (e.g., Srebf1, Fasn) and fibrosis (e.g., Col1a1, Timp1) is quantified by qRT-PCR.

-

Lipid Analysis: Hepatic triglyceride and cholesterol levels are measured.

-

-

Conclusion

Hsd17B13-IN-85 (compound 32) represents a significant advancement in the development of potent and selective inhibitors of HSD17B13.[1][2] Its superior pharmacokinetic properties and robust in vivo efficacy in preclinical MASH models make it an invaluable tool for further elucidating the role of HSD17B13 in liver pathophysiology and for the development of novel therapeutics for MASH. The mechanism of action, involving the inhibition of the SREBP-1c/FAS pathway, provides a clear rationale for its observed anti-steatotic effects.[1][2] Further investigation and clinical development of HSD17B13 inhibitors like Hsd17B13-IN-85 hold great promise for patients suffering from MASH and other chronic liver diseases.

References

Hsd17B13-IN-85 and its Target HSD17B13: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a member of the short-chain dehydrogenases/reductases (SDR) family, has emerged as a compelling therapeutic target for chronic liver diseases, including nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH).[1][2][3] This enzyme is predominantly expressed in the liver and is associated with lipid droplets.[4][5] Human genetic studies have provided strong validation for targeting HSD17B13, revealing that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing progressive liver disease, including cirrhosis and hepatocellular carcinoma.[6][7] These findings have spurred the development of inhibitors targeting HSD17B13, such as Hsd17B13-IN-85, as a promising therapeutic strategy for a range of chronic liver ailments.[8]

HSD17B13: The Target Protein

Function and Enzymatic Activity

HSD17B13 is a 300-amino acid protein localized to the surface of hepatic lipid droplets.[5][9] While its precise physiological role is still under investigation, it is known to possess NAD+ dependent oxidoreductase activity.[10][11] The enzyme has been shown to act as a retinol dehydrogenase, catalyzing the conversion of retinol to retinaldehyde.[3][9] In addition to retinol, in vitro assays have demonstrated its activity on other substrates, including steroids like β-estradiol and proinflammatory lipid mediators such as leukotriene B4.[10][12] The catalytic activity of HSD17B13 is dependent on its proper localization to lipid droplets and the presence of its cofactor, NAD+.[10][13]

Role in Liver Disease

Increased expression of HSD17B13 has been observed in the livers of patients with NAFLD.[9][14] Overexpression of HSD17B13 in hepatocytes leads to an increase in the size and number of intracellular lipid droplets.[3] The protective effect of loss-of-function variants of HSD17B13 suggests that its enzymatic activity contributes to the pathogenesis of liver disease.[6] By inhibiting HSD17B13, the aim is to replicate the protective phenotype observed in individuals with these genetic variants and thereby halt or reverse the progression of chronic liver disease.[4][7]

Hsd17B13-IN-85: A Potent Inhibitor

Hsd17B13-IN-85 is a small molecule inhibitor of HSD17B13.[8][15] It is being investigated for its potential therapeutic application in NAFLD.[16]

Quantitative Data

The following table summarizes the available quantitative data for Hsd17B13-IN-85.

| Compound | Target | Assay Substrate | IC50 (µM) | Molecular Weight | CAS Number | Source |

| Hsd17B13-IN-85 | HSD17B13 | Estradiol | <0.1 | 554.32 | 2770247-76-0 | [8][15][16] |

Signaling Pathway and Mechanism of Action

The precise signaling pathway in which HSD17B13 is involved is an active area of research. However, its localization to lipid droplets and its retinol dehydrogenase activity place it at the intersection of lipid metabolism and retinoid signaling, both of which are crucial in the context of liver health and disease. The proposed mechanism of action for HSD17B13 inhibitors like Hsd17B13-IN-85 is the direct inhibition of its enzymatic activity, thereby reducing the production of potentially harmful metabolites that contribute to liver inflammation and fibrosis.

References

- 1. WO2024075051A1 - Hsd17b13 inhibitors and/or degraders - Google Patents [patents.google.com]

- 2. Inhibiting HSD17B13 Expression: Ionis Pharmaceuticals' Patent for Treating Associated Diseases [pharmaceutical-technology.com]

- 3. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 4. drughunter.com [drughunter.com]

- 5. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]

- 6. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel HSD17B13 Inhibitors for Treating Liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structural basis of lipid-droplet localization of 17-beta-hydroxysteroid dehydrogenase 13 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. enanta.com [enanta.com]

- 12. researchgate.net [researchgate.net]

- 13. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. HSD17B13-IN-85 | 2770247-76-0 [chemicalbook.com]

- 16. medchemexpress.com [medchemexpress.com]

Harnessing HSD17B13 Inhibition in Nonalcoholic Fatty Liver Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nonalcoholic fatty liver disease (NAFLD) represents a significant and growing unmet medical need, with no approved pharmacological therapies for its advanced form, nonalcoholic steatohepatitis (NASH). Genetic validation has identified 17β-hydroxysteroid dehydrogenase 13 (HSD17B13), a liver-specific, lipid droplet-associated enzyme, as a key modulator of disease progression. Loss-of-function variants in the HSD17B13 gene are strongly associated with protection against progression to NASH, fibrosis, and hepatocellular carcinoma. This has established HSD17B13 as a high-value therapeutic target. Pharmacological inhibition of HSD17B13 aims to replicate this genetically observed protection. This guide details the role of HSD17B13 in NAFLD pathophysiology, summarizes the preclinical evidence supporting its inhibition, and introduces Hsd17B13-IN-85, a potent small molecule inhibitor. We provide quantitative data from key studies, detailed experimental methodologies, and visual workflows to support ongoing research and development efforts in this promising area.

HSD17B13: A Genetically Validated Target in NAFLD

HSD17B13 is a member of the 17-β hydroxysteroid dehydrogenase superfamily, predominantly expressed in hepatocytes and localized to the surface of lipid droplets (LDs).[1][2] Its expression is significantly upregulated in the livers of patients with NAFLD.[3][4] While its precise physiological function is under intense investigation, it is known to possess retinol dehydrogenase activity, converting retinol to retinaldehyde, and is implicated in the metabolism of steroids and other bioactive lipids.[5][6]

The most compelling rationale for targeting HSD17B13 comes from human genetics. Multiple studies have shown that a protein-truncating variant (rs72613567:TA) confers significant protection against the inflammatory and fibrotic stages of chronic liver disease.[5][7]

Genetic Evidence for HSD17B13's Role in NAFLD/NASH

The rs72613567 variant, which results in a loss of enzymatic function, is associated with a reduced risk of developing NASH, cirrhosis, and hepatocellular carcinoma in a dose-dependent manner.[2][5] This protective effect is observed across multiple ethnicities and in the context of various underlying liver disease etiologies.[5]

| Genetic Variant (HSD17B13) | Population | Finding | Quantitative Effect | Reference |

| rs72613567:TA | 46,544 obese individuals (European descent) | Reduced risk of NAFLD & NASH cirrhosis | Heterozygotes: 17% reduced risk of NAFLD; 26% reduced risk of NASH cirrhosis. Homozygotes: 30% reduced risk of NAFLD; 49% reduced risk of NASH cirrhosis. | [5] |

| rs72613567:TA | Patients with Alcohol-Related Liver Disease | Decreased risk of cirrhosis | 19% decreased risk of ALD in a Chinese Han population. | [2] |

| rs72613567:TA | Patients with NAFLD | Mitigation of PNPLA3 I148M risk | Attenuated the effect of the high-risk PNPLA3 variant on advanced hepatic fibrosis. | [5] |

| rs62305723 (P260S) | Patients with NAFLD | Reduced liver injury | Significantly associated with decreased hepatocyte ballooning and inflammation. | [3] |

HSD17B13 Signaling and Pathogenic Role

HSD17B13 expression is influenced by pathways central to hepatic lipid metabolism. The liver X receptor-α (LXRα), a key regulator of lipid homeostasis, induces HSD17B13 expression via the sterol regulatory element-binding protein-1c (SREBP-1c).[5][8] Overexpression of HSD17B13 promotes the maturation of SREBP-1c, creating a positive feedback loop that enhances de novo lipogenesis and contributes to lipid droplet accumulation, a hallmark of steatosis.[8] Furthermore, KEGG pathway analysis links HSD17B13 overexpression to inflammatory pathways, including NF-κB and MAPK signaling.[9]

Pharmacological Inhibition of HSD17B13

The strong genetic validation provides a clear therapeutic hypothesis: inhibiting HSD17B13's enzymatic activity will phenocopy the protective effects of loss-of-function variants, thereby reducing liver inflammation and fibrosis and halting the progression of NAFLD. This has been explored preclinically using RNA interference and is now being pursued with small molecule inhibitors.

Preclinical Efficacy (shRNA Knockdown)

Studies using adeno-associated virus-delivered short hairpin RNA (AAV-shRNA) to down-regulate HSD17B13 in high-fat diet (HFD)-fed mice have demonstrated significant therapeutic benefits.

| Model | Intervention | Key Findings | Quantitative Changes | Reference |

| HFD-fed C57BL/6 Mice | AAV-shHsd17b13 | Attenuation of NAFLD | ↓ Serum ALT & TGs↓ Hepatocyte Steatosis↓ Liver Fibrosis↓ Hepatic Stellate Cell (HSC) Activation↓ Expression of lipid metabolism proteins (ACC1, SCD1, CD36, PLIN2) | [9] |

| HFD-fed C57BL/6 Mice (Overexpression) | AAV-Hsd17b13 | Aggravation of NAFLD | ↑ Liver/Body Weight Ratio↑ Serum ALT, AST, TC, TGs↑ Liver Steatosis & Fibrosis↑ Expression of fibrosis proteins (COL1A1, α-SMA, TIMP1) | [9] |

Small Molecule Inhibitor: Hsd17B13-IN-85

Hsd17B13-IN-85 is a potent, selective small molecule inhibitor of HSD17B13. While detailed preclinical and clinical data are not yet published in peer-reviewed literature, its high potency is documented.

| Compound | Target | Potency (IC₅₀) | Indication | Reference |

| Hsd17B13-IN-85 | 17β-Hydroxysteroid dehydrogenase 13 | < 0.1 µM (for Estradiol) | Nonalcoholic fatty liver diseases | [9][10][11] |

The development of Hsd17B13-IN-85 and other inhibitors, such as INI-678, represents a critical step in translating genetic insights into a viable pharmacotherapy for NASH.[3]

Key Experimental Protocols

Reproducibility and standardization are paramount in drug development. Below are detailed methodologies for key preclinical experiments cited in foundational HSD17B13 research.

In Vivo AAV-shRNA Knockdown in HFD-Induced NAFLD Mouse Model

-

Objective: To assess the therapeutic effect of down-regulating HSD17B13 in a diet-induced mouse model of NAFLD.

-

Animal Model: Male C57BL/6 mice, 6-8 weeks old.

-

NAFLD Induction: Mice are fed a high-fat diet (HFD; e.g., 60% kcal from fat) for a total of 12 weeks to induce steatosis and other features of NAFLD.

-

Therapeutic Intervention: After an initial period on the HFD (e.g., 4-6 weeks), mice receive a single tail vein injection of AAV8 expressing a short hairpin RNA targeting murine Hsd17b13 (AAV8-shHsd17b13) or a non-targeting control shRNA (AAV8-shNC). A typical dose is 1x10¹¹ vector genomes per mouse.

-

Study Duration: Mice are maintained on the HFD for the remainder of the 12-week period post-injection.

-

Endpoints & Analyses:

-

Serum Analysis: Blood is collected for measurement of Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), Triglycerides (TGs), and Total Cholesterol (TC) using standard enzymatic assay kits.

-

Histopathology: Liver tissue is fixed in 10% formalin, embedded in paraffin, and sectioned. Stains include Hematoxylin and Eosin (H&E) for steatosis and inflammation, and Sirius Red or Masson's Trichrome for fibrosis.

-

Western Blotting: Liver protein lysates are used to quantify the expression of key proteins involved in lipid metabolism (e.g., ACC1, SCD1, CD36, PLIN2) and fibrosis (e.g., α-SMA, COL1A1).

-

Quantitative PCR (qPCR): Liver RNA is extracted to measure mRNA levels of Hsd17b13 and markers of inflammation and fibrosis.

-

-

Reference: Adapted from methodology described in International Journal of Molecular Sciences (2022).[9]

In Vitro HSD17B13 Enzyme Inhibition Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against human HSD17B13.

-

Enzyme Source: Recombinant human HSD17B13 protein.

-

Assay Principle: The assay measures the enzymatic conversion of a substrate (e.g., β-estradiol) to its product in the presence of the NAD⁺ cofactor. Inhibition is quantified by the reduction in product formation.

-

Procedure:

-

A reaction mixture is prepared containing assay buffer, NAD⁺, and recombinant hHSD17B13 enzyme.

-

The test compound (e.g., Hsd17B13-IN-85) is added in a serial dilution to determine a dose-response curve. A vehicle control (e.g., DMSO) is used for baseline activity.

-

The reaction is initiated by adding the substrate (β-estradiol).

-

The reaction is incubated at a controlled temperature (e.g., 37°C) for a set period.

-

The reaction is stopped, and the amount of product formed is quantified, typically using LC-MS/MS (Liquid Chromatography-Mass Spectrometry).

-

-

Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to the vehicle control. The IC₅₀ value is determined by fitting the dose-response data to a four-parameter logistic equation.

-

Reference: Based on general principles for enzyme inhibition assays and data from ACS Med. Chem. Lett.[4]

Conclusion and Future Directions

The convergence of human genetic data and preclinical mechanistic studies has solidified HSD17B13 as one of the most promising therapeutic targets for NAFLD and NASH. The protective effect of HSD17B13 loss-of-function is not on steatosis itself, but rather on the progression to the more dangerous consequences of lipotoxicity: inflammation and fibrosis. This positions HSD17B13 inhibitors as a potentially disease-modifying therapy for patients at risk of advancing to cirrhosis. The development of potent, selective small molecules like Hsd17B13-IN-85 is a crucial advancement. The next phase of research will focus on comprehensive preclinical in vivo studies to establish the efficacy and safety profile of these inhibitors, followed by their translation into clinical trials to determine if pharmacological inhibition can indeed replicate the promise observed in human genetics.

References

- 1. mdpi.com [mdpi.com]

- 2. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Inhibition of HSD17B13 protects against liver fibrosis by inhibition of pyrimidine catabolism in nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. HSD17B13-IN-85 | 2770247-76-0 [chemicalbook.com]

Hsd17B13-IN-85: A Technical Guide to a Novel Inhibitor in Lipid Metabolism Regulation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a lipid droplet-associated enzyme predominantly expressed in the liver, has emerged as a compelling therapeutic target for nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH). Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progressing from simple steatosis to more severe liver pathologies, including fibrosis and hepatocellular carcinoma.[1][2][3] This has spurred the development of small molecule inhibitors to pharmacologically replicate this protective effect. This technical guide focuses on Hsd17B13-IN-85, a novel inhibitor of HSD17B13, and its role in the regulation of lipid metabolism.

Hsd17B13-IN-85 and Analogs: In Vitro Efficacy

Hsd17B13-IN-85 belongs to a class of dichlorophenol inhibitors of HSD17B13. The inhibitory activity of Hsd17B13-IN-85 and its analogs has been characterized through in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) values, a measure of inhibitor potency, have been determined using recombinant human HSD17B13 and various substrates.

| Compound ID | IC50 (µM) vs. Estradiol |

| Hsd17B13-IN-85 | <0.1 |

| Analog 1 | <0.1 |

| Analog 2 | 0.1 - 1.0 |

| Analog 3 | <0.1 |

| Analog 4 | 0.1 - 1.0 |

| Analog 5 | <0.1 |

Data sourced from patent WO2022103960.

Signaling Pathways in HSD17B13-Mediated Lipid Regulation

HSD17B13 is integrated into key hepatic lipid metabolism pathways. Its expression is regulated by the liver X receptor alpha (LXRα) and sterol regulatory element-binding protein 1c (SREBP-1c), a master regulator of lipogenesis.[1][4] By inhibiting HSD17B13, compounds like Hsd17B13-IN-85 are hypothesized to modulate downstream lipid metabolic processes.

Experimental Protocols

In Vitro HSD17B13 Enzymatic Assay

This protocol is a representative method for assessing the inhibitory activity of compounds like Hsd17B13-IN-85.

1. Materials and Reagents:

-

Recombinant human HSD17B13 enzyme

-

Substrate: β-estradiol (or retinol, leukotriene B4)

-

Cofactor: NAD+

-

Assay Buffer (e.g., 40 mM Tris, pH 7.4, 0.01% BSA, 0.01% Tween-20)

-

Hsd17B13-IN-85 and other test compounds

-

Detection Reagent (e.g., NADH-Glo™ Detection Reagent)

-

384-well plates

2. Procedure:

-

Prepare serial dilutions of Hsd17B13-IN-85 and control compounds in DMSO.

-

In a 384-well plate, add assay buffer, recombinant HSD17B13 enzyme, and the test compound.

-

Initiate the reaction by adding a mixture of the substrate (e.g., β-estradiol) and NAD+.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the product formation. For assays measuring NADH production, add the NADH-Glo™ reagent and measure luminescence according to the manufacturer's instructions.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

In Vivo Assessment in a NAFLD/NASH Mouse Model

This protocol outlines a general approach for evaluating the in vivo efficacy of HSD17B13 inhibitors.

1. Animal Model:

-

Male C57BL/6J mice are commonly used.

-

Induction of NAFLD/NASH can be achieved through a high-fat diet (HFD), a choline-deficient, L-amino acid-defined (CDAA) diet, or a combination thereof.

2. Experimental Design:

-

Acclimatize mice and then place them on the respective diet (e.g., HFD) for a specified period (e.g., 12-16 weeks) to induce the disease phenotype.

-

Divide the mice into treatment groups: Vehicle control, Hsd17B13-IN-85 (different dose levels), and potentially a positive control.

-

Administer the treatments orally or via another appropriate route for a defined duration (e.g., 4-8 weeks).

-

Monitor body weight, food intake, and other relevant physiological parameters throughout the study.

-

At the end of the treatment period, collect blood and liver tissue for analysis.

3. Efficacy Endpoints:

-

Biochemical Analysis: Measure serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) as markers of liver injury. Analyze serum lipid profiles (triglycerides, cholesterol).

-

Histopathology: Perform H&E staining of liver sections to assess steatosis, inflammation, and ballooning. Use Sirius Red or Masson's trichrome staining to evaluate fibrosis.

-

Gene Expression Analysis: Use qRT-PCR to measure the expression of genes involved in lipogenesis, inflammation, and fibrosis in the liver.

-

Lipidomics: Quantify hepatic triglyceride and other lipid species.

Conclusion

Hsd17B13-IN-85 represents a potent inhibitor of HSD17B13, a genetically validated target for the treatment of NAFLD and NASH. Its mechanism of action is rooted in the modulation of hepatic lipid metabolism, downstream of the LXRα/SREBP-1c regulatory axis. The provided experimental frameworks for in vitro and in vivo evaluation will be instrumental for researchers and drug developers in further characterizing Hsd17B13-IN-85 and other inhibitors in this class. Future studies should focus on elucidating the detailed in vivo efficacy, pharmacokinetic and pharmacodynamic properties, and long-term safety of these compounds to pave the way for potential clinical development.

References

- 1. Evaluation of antisense oligonucleotide therapy targeting Hsd17b13 in a fibrosis mice model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]

- 4. mdpi.com [mdpi.com]

Unraveling the Role of HSD17B13 in Liver Disease: A Technical Overview

Absence of Data on Hsd17B13-IN-85: It is important to note that extensive searches for the compound "Hsd17B13-IN-85" have yielded no specific in vitro research data, experimental protocols, or quantitative metrics. The following information pertains to the protein target, Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), which is the subject of significant research in the context of liver disease.

Introduction to HSD17B13

Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a protein predominantly expressed in the liver and is associated with lipid droplets within hepatocytes.[1][2][3][4] It belongs to the HSD17B superfamily of enzymes that are involved in the metabolism of steroids, fatty acids, and bile acids.[5] While the precise physiological function of HSD17B13 is still under investigation, emerging evidence strongly links it to the pathogenesis of non-alcoholic fatty liver disease (NAFLD) and its progression to non-alcoholic steatohepatitis (NASH).[3][6][7]

Mechanism of Action and Signaling Pathways

Genetic studies have been instrumental in elucidating the role of HSD17B13 in liver disease. Loss-of-function variants in the HSD17B13 gene have been associated with a reduced risk of developing chronic liver diseases, including NAFLD, NASH, cirrhosis, and hepatocellular carcinoma.[6][7][8] This protective effect is linked to the enzymatic activity of HSD17B13.

The expression of HSD17B13 is upregulated in the livers of patients with NAFLD.[2][3][9] One proposed mechanism involves the transcription factor sterol regulatory element-binding protein 1c (SREBP-1c), which is a key regulator of lipogenesis.[1][7] Liver X receptor-α (LXR-α) induces HSD17B13 expression through SREBP-1c.[7] In a potential positive feedback loop, HSD17B13 may then promote the maturation of SREBP-1c, further driving lipogenesis and the accumulation of lipid droplets in hepatocytes.[5][7]

HSD17B13 is also suggested to have enzymatic activity as a retinol dehydrogenase, catalyzing the conversion of retinol to retinaldehyde.[6][7] Genetic variants that result in a loss of this enzymatic function are associated with protection against NASH.[6] The alteration of retinoid metabolism within the liver is a key area of investigation in understanding the protective mechanism of HSD17B13 inhibition.

Below is a diagram illustrating the proposed signaling pathway involving HSD17B13.

In Vitro Research Applications & Experimental Protocols

Given the strong genetic validation of HSD17B13 as a therapeutic target for liver diseases, in vitro assays are crucial for the discovery and characterization of potential inhibitors. While specific protocols for "Hsd17B13-IN-85" are unavailable, the following outlines general experimental approaches for studying HSD17B13 in vitro.

HSD17B13 Expression and Localization Studies

Objective: To determine the expression levels and subcellular localization of HSD17B13 in hepatocytes under various conditions.

Methodology:

-

Cell Culture: Human hepatocyte cell lines (e.g., HepG2, Huh7) or primary human hepatocytes are cultured under standard conditions. To mimic fatty liver disease, cells can be treated with free fatty acids (e.g., oleic acid, palmitic acid).

-

Quantitative Real-Time PCR (qRT-PCR): Total RNA is extracted from cultured cells, and cDNA is synthesized. qRT-PCR is then performed using primers specific for HSD17B13 to quantify its mRNA expression levels.[2]

-

Western Blotting: Cell lysates are prepared, and proteins are separated by SDS-PAGE. HSD17B13 protein levels are detected using a specific primary antibody.

-

Immunofluorescence: Cells are fixed, permeabilized, and incubated with an anti-HSD17B13 antibody. A fluorescently labeled secondary antibody is used for visualization by confocal microscopy. Co-staining with lipid droplet markers (e.g., BODIPY) can confirm its localization.[3]

Enzymatic Activity Assays

Objective: To measure the enzymatic activity of HSD17B13 and assess the potency of potential inhibitors.

Methodology:

-

Recombinant Protein Expression: Human HSD17B13 is expressed in and purified from a suitable system (e.g., E. coli or insect cells).

-

Retinol Dehydrogenase Activity Assay: The conversion of retinol to retinaldehyde can be monitored by various methods, including:

-

Spectrophotometry: Measuring the change in absorbance of the cofactor NAD+.

-

HPLC or LC-MS/MS: Separating and quantifying the substrate (retinol) and product (retinaldehyde) over time.

-

-

Inhibitor Screening: Purified HSD17B13 is incubated with its substrate and cofactor in the presence of varying concentrations of a test compound. The IC50 value (concentration of inhibitor required to reduce enzyme activity by 50%) is then determined.

The workflow for a typical in vitro inhibitor screening experiment is depicted below.

Quantitative Data Summary

As no data is available for "Hsd17B13-IN-85," a table summarizing its quantitative data cannot be provided. For novel inhibitors of HSD17B13, the following table structure would be appropriate for presenting key in vitro data:

| Parameter | Value | Assay Conditions |

| IC50 | Concentration of inhibitor causing 50% inhibition of HSD17B13 enzymatic activity. | |

| Ki | Inhibition constant, a measure of the inhibitor's binding affinity. | |

| EC50 | Concentration of inhibitor causing 50% of the maximum effect in a cell-based assay. | |

| Cellular Potency | Efficacy of the inhibitor in a relevant cellular model (e.g., reduction of lipid accumulation). |

Conclusion

HSD17B13 has emerged as a compelling and genetically validated therapeutic target for the treatment of NAFLD and other chronic liver diseases. The development of potent and selective inhibitors of HSD17B13 holds significant promise for mitigating the progression of these conditions. While no information is currently available for a compound named "Hsd17B13-IN-85," the methodologies and signaling pathways described herein provide a foundational framework for the in vitro investigation of novel HSD17B13 inhibitors. Future research in this area will be critical for translating the genetic insights into tangible therapeutic benefits for patients with liver disease.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]

- 4. Hsd17b13 Deficiency Does not Protect Mice From Obesogenic Diet Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 7. escholarship.org [escholarship.org]

- 8. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

HSD17B13-IN-85: A Technical Guide to the Chemical Probe for Hydroxysteroid 17-beta Dehydrogenase 13

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) has emerged as a compelling therapeutic target for nonalcoholic fatty liver disease (NAFLD) and its progressive form, nonalcoholic steatohepatitis (NASH). Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of chronic liver diseases. This has spurred the development of selective inhibitors to probe the enzyme's function and evaluate its therapeutic potential. This technical guide focuses on BI-3231 , a potent and selective chemical probe for HSD17B13. While the user's query mentioned "Hsd17B13-IN-85," a thorough search of the scientific literature did not yield a probe with this designation. It is highly probable that this was a typographical error and the intended subject was the well-characterized probe BI-3231. This guide provides a comprehensive overview of BI-3231, including its biochemical and cellular properties, selectivity, in vivo data, and detailed experimental protocols to facilitate its use in research.

HSD17B13: The Target

HSD17B13 is a lipid droplet-associated enzyme primarily expressed in the liver. It is a member of the 17-beta hydroxysteroid dehydrogenase (HSD17B) family and is implicated in lipid and retinol metabolism.[1][2] Its expression is upregulated in patients with NAFLD.[1] The enzymatic activity of HSD17B13 is NAD+ dependent.[2][3]

BI-3231: A Potent and Selective Chemical Probe

BI-3231 is the first potent and selective chemical probe for HSD17B13.[1][4][5] It was identified through a high-throughput screening campaign and subsequent optimization.[1] BI-3231, along with its inactive negative control, BI-0955, is available for open science research.[1][6]

Quantitative Data Summary

The following tables summarize the key quantitative data for BI-3231 and its negative control, BI-0955.

| Parameter | BI-3231 | BI-0955 (Negative Control) | Reference |

| In Vitro Potency | |||

| Human HSD17B13 IC50 | 1 nM | >10,000 nM | [4] |

| Human HSD17B13 Ki | 0.7 ± 0.2 nM | >10,000 nM | [2][6] |

| Mouse HSD17B13 IC50 | 13 nM | >10,000 nM | [4] |

| Mouse HSD17B13 Ki | 0.5 nM | >10,000 nM | [1] |

| Cellular Potency | |||

| Human HSD17B13 Cellular Assay IC50 (HEK293 cells) | 11 ± 5 nM | >10,000 nM | [2][6] |

| Selectivity | |||

| Human HSD17B11 IC50 | >10 µM | >10 µM | [2][6] |

| Eurofins Safety Screen (44 targets) @ 10 µM | Clean except for PTGS2 (COX2) (49% ctrl) | Hits on 5HT2B/H and COX-2@CE | [1][6] |

| On-Target Engagement | |||

| nanoDSF (Thermal Shift) ΔTm (in presence of NAD+) | 16.7 K | Not Determined | [2][6] |

| Physicochemical Properties | |||

| Molecular Weight | 380.37 g/mol | 394.4 g/mol | [4][6] |

| In Vivo Pharmacokinetics (Mouse) | |||

| IV Dose | 5 µmol/kg | Not suitable for animal use | [6] |

| PO Dose | 50 µmol/kg | Not suitable for animal use | [6] |

| SC Dose | 80 µmol/kg | Not suitable for animal use | [6] |

| Clearance | Rapid in vivo clearance | Moderate metabolic stability in vitro | [6] |

| Bioavailability | Low oral bioavailability | - | [1] |

| Liver Accumulation | Extensive | - | [1] |

Note: The IC50 values are close to the enzyme concentration in the assay, thus Ki values are a more accurate representation of potency.[1]

Signaling Pathways and Experimental Workflows

HSD17B13 Signaling Pathway

HSD17B13 is involved in hepatic lipid metabolism and its expression is regulated by key transcription factors. Inhibition of HSD17B13 by BI-3231 is expected to modulate these pathways.

Caption: HSD17B13 signaling in hepatic lipid metabolism and fibrosis.

Experimental Workflow: In Vitro Characterization of BI-3231

A typical workflow for the in vitro characterization of an HSD17B13 inhibitor like BI-3231 involves a series of assays to determine its potency, selectivity, and mechanism of action.

Caption: Workflow for in vitro characterization of HSD17B13 inhibitors.

Detailed Experimental Protocols

Biochemical HSD17B13 Enzymatic Assay

This assay measures the enzymatic activity of purified HSD17B13 by detecting the production of NADH.[7]

-

Materials:

-

Purified recombinant human or mouse HSD17B13 protein

-

β-estradiol (substrate)

-

NAD+ (cofactor)

-

Assay Buffer: 25 mM Tris-HCl, pH 7.5, 0.01% BSA, 0.005% Tween-20, 1 mM DTT

-

NADH-Glo™ Detection Reagent (Promega)

-

384-well white assay plates

-

Plate reader capable of luminescence detection

-

-

Procedure:

-

Prepare serial dilutions of BI-3231 and the negative control BI-0955 in DMSO.

-

Add 50 nL of the compound dilutions to the assay plate.

-

Prepare a master mix containing assay buffer, NAD+ (final concentration 500 µM), and β-estradiol (final concentration 15 µM).

-

Add 5 µL of the master mix to each well.

-

Add 5 µL of purified HSD17B13 protein (e.g., 300 ng) in assay buffer to initiate the reaction.

-

Incubate the plate at room temperature for 60 minutes.

-

Add 10 µL of NADH-Glo™ Detection Reagent to each well.

-

Incubate for an additional 60 minutes at room temperature.

-

Measure luminescence using a plate reader.

-

Calculate IC50 and Ki values from the dose-response curves.

-

Cell-Based HSD17B13 Activity Assay

This assay measures the activity of HSD17B13 in a cellular context by quantifying the conversion of estradiol to estrone in HEK293 cells overexpressing HSD17B13.[4]

-

Materials:

-

HEK293 cells stably overexpressing human HSD17B13

-

DMEM with 10% FBS, GlutaMAX, and sodium pyruvate

-

Estradiol

-

d4-estrone (internal standard)

-

Girard's Reagent P

-

384-well cell culture plates

-

RapidFire MS/MS system for estrone quantification

-

-

Procedure:

-

Seed HEK293-HSD17B13 cells at a density of 0.4 x 10^6 cells/mL (25 µL/well) in 384-well plates and incubate for 24 hours.

-

Prepare serial dilutions of BI-3231 and BI-0955 in DMSO.

-

Add 50 nL of compound dilutions to the cells (final DMSO concentration 0.1%) and incubate for 30 minutes at 37°C.

-

Add 25 µL of 60 µM estradiol to each well and incubate for 3 hours at 37°C.

-

Transfer 20 µL of the supernatant to a new plate.

-

Add 2.5 µL of d4-estrone internal standard (final concentration 50 nM).

-

Add 5 µL of Girard's Reagent P (6.5 mM final concentration) and incubate overnight at room temperature for derivatization.

-

Add 60 µL of deionized water.

-

Analyze estrone levels by RapidFire MS/MS.

-

Perform a CellTiter-Glo® Luminescent Cell Viability Assay on the remaining cells to assess cytotoxicity.

-

Calculate cellular IC50 values.

-

nanoDSF Thermal Shift Assay for Target Engagement

This assay confirms the direct binding of BI-3231 to HSD17B13 by measuring the change in the protein's thermal stability upon ligand binding.[4][5]

-

Materials:

-

Purified recombinant human HSD17B13 protein

-

BI-3231

-

NAD+

-

Assay Buffer (e.g., PBS or HEPES-based buffer)

-

Prometheus NT.48 instrument (NanoTemper Technologies) or similar

-

Capillaries

-

-

Procedure:

-

Prepare a solution of HSD17B13 protein (e.g., 10 µM) in the assay buffer.

-

Prepare solutions of BI-3231 (e.g., 5 µM) and NAD+ (e.g., 5 mM).

-

Mix the HSD17B13 protein with either DMSO (control), BI-3231, NAD+, or a combination of BI-3231 and NAD+.

-

Load 10 µL of each sample into the capillaries.

-

Place the capillaries into the nanoDSF instrument.

-

Apply a thermal ramp (e.g., from 20°C to 95°C at a rate of 1°C/min).

-

Monitor the change in intrinsic tryptophan fluorescence at 330 nm and 350 nm.

-

The instrument software calculates the melting temperature (Tm) as the inflection point of the unfolding curve.

-

A significant increase in Tm in the presence of BI-3231 (and NAD+) compared to the DMSO control indicates target engagement.

-

In Vivo Nonalcoholic Steatohepatitis (NASH) Mouse Model

Various mouse models can be used to induce NASH. A common approach involves a high-fat, high-sucrose, and high-cholesterol diet, sometimes in combination with low-dose carbon tetrachloride (CCl4) to accelerate fibrosis.[2][8]

-

Animal Model:

-

Male C57BL/6J mice are commonly used.

-

-

Diet and Treatment:

-

Diet: A high-fat diet (e.g., 40-60% kcal from fat), high in sucrose (e.g., 20-40%) and cholesterol (e.g., 0.2-2%).

-

Optional CCl4: Low-dose intraperitoneal injections of CCl4 (e.g., 0.2 µL/g body weight, twice weekly) can be used to induce fibrosis.

-

Duration: The diet is typically administered for 8-16 weeks to induce NASH with fibrosis.

-

-

BI-3231 Administration:

-

Due to its pharmacokinetic profile, BI-3231 may require multiple daily administrations or a sustained-release formulation. Subcutaneous administration has shown better bioavailability than oral dosing.[1]

-

The dose and frequency should be optimized based on pharmacokinetic and pharmacodynamic studies.

-

-

Endpoint Analysis:

-

Histology: Liver sections should be stained with Hematoxylin and Eosin (H&E) to assess steatosis, inflammation, and ballooning, and with Sirius Red or Masson's trichrome to evaluate fibrosis. The NAFLD Activity Score (NAS) is used for grading.

-

Biochemical Analysis: Serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are measured as markers of liver injury.

-

Gene Expression Analysis: Hepatic expression of genes involved in lipogenesis, inflammation, and fibrosis can be quantified by qRT-PCR.

-

Lipidomics: Analysis of hepatic and plasma lipid profiles.

-

Conclusion

BI-3231 is a valuable and well-characterized chemical probe for investigating the biological functions of HSD17B13. Its high potency, selectivity, and confirmed on-target engagement make it a critical tool for researchers in the field of liver diseases. This technical guide provides the necessary information and protocols to effectively utilize BI-3231 to further elucidate the role of HSD17B13 in the pathogenesis of NAFLD and NASH and to explore its potential as a therapeutic target. The availability of the inactive control compound, BI-0955, further strengthens the rigor of experiments conducted with this probe. It is important to consider the in vivo pharmacokinetic properties of BI-3231 when designing animal studies to ensure adequate target engagement.

References

- 1. Pardon Our Interruption [opnme.com]

- 2. A fast and accurate mouse model for inducing non-alcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Liver Protein Expression in NASH Mice on a High-Fat Diet: Response to Multi-Mineral Intervention - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]

- 6. eubopen.org [eubopen.org]

- 7. academic.oup.com [academic.oup.com]

- 8. Mouse models of nonalcoholic fatty liver disease (NAFLD): pathomechanisms and pharmacotherapies - PMC [pmc.ncbi.nlm.nih.gov]

Hsd17B13-IN-85: A Technical Overview for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Hsd17B13-IN-85, a potent inhibitor of 17β-Hydroxysteroid Dehydrogenase 13 (HSD17B13). HSD17B13 is a key enzyme implicated in the pathogenesis of non-alcoholic fatty liver disease (NAFLD), making it a significant target for therapeutic intervention. This document details the chemical properties, experimental protocols, and the mechanistic role of HSD17B13 inhibition in the context of liver disease.

Core Compound Data

Hsd17B13-IN-85 has emerged as a valuable tool for investigating the function of HSD17B13 in hepatic lipid metabolism. The following table summarizes its key chemical and physical properties.

| Property | Value |

| Compound Name | Hsd17B13-IN-85 |

| Function | Inhibitor of 17β-Hydroxysteroid Dehydrogenase 13 (HSD17B13) |

| Biological Activity | IC₅₀ < 0.1 µM for Estradiol |

| Therapeutic Area | Nonalcoholic Fatty Liver Disease (NAFLD) Research |

| CAS Number | 2770247-76-0 |

| Molecular Formula | C₂₅H₁₇Cl₂F₄N₃O₃ |

| Molecular Weight | 554.32 g/mol |

| SMILES | OC1=C(Cl)C=C(C(NC2=C3C(N=C(CF)N(CC4=CC=CC=C4C(F)(F)F)C3=O)=C(C)C=C2)=O)C=C1Cl |

| Associated Patent | WO2022103960[1] |

Experimental Protocols

Detailed experimental protocols are crucial for the accurate assessment of HSD17B13 inhibitors. Below are representative methodologies for key in vitro assays, adapted from established protocols for similar compounds.[2][3][4]

In Vitro HSD17B13 Enzyme Inhibition Assay

This assay quantifies the ability of Hsd17B13-IN-85 to inhibit the enzymatic activity of recombinant human HSD17B13.

Materials:

-

Recombinant human HSD17B13 protein

-

Hsd17B13-IN-85

-

β-estradiol (substrate)

-

NAD⁺ (cofactor)

-

Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.4, 0.01% BSA, 0.01% Tween-20)

-

NADH detection reagent (e.g., NAD(P)H-Glo™ Detection Reagent)

-

384-well assay plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare serial dilutions of Hsd17B13-IN-85 in DMSO.

-

Add the diluted inhibitor to the 384-well assay plates.

-

Prepare a substrate mix containing β-estradiol and NAD⁺ in the assay buffer.

-

Add the substrate mix to the wells containing the inhibitor.

-

Initiate the enzymatic reaction by adding the recombinant HSD17B13 protein to each well.

-

Incubate the plate at room temperature for a defined period (e.g., 1-2 hours).

-

Stop the reaction and add the NADH detection reagent according to the manufacturer's instructions.

-

Incubate for a further period to allow for the development of the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell-Based HSD17B13 Activity Assay

This assay measures the inhibitory effect of Hsd17B13-IN-85 on HSD17B13 activity in a cellular context.

Materials:

-

HEK293 cells stably overexpressing human HSD17B13

-

Hsd17B13-IN-85

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

β-estradiol

-

Internal standard (e.g., d4-estrone)

-

LC-MS/MS system for product quantification

Procedure:

-

Seed the HSD17B13-overexpressing HEK293 cells in 384-well plates and incubate overnight.

-

Treat the cells with serial dilutions of Hsd17B13-IN-85 for a short pre-incubation period (e.g., 30 minutes).

-

Add β-estradiol to the wells to initiate the cellular enzymatic reaction.

-

Incubate for a defined period (e.g., 3 hours) at 37°C.

-

Collect the supernatant and add an internal standard.

-

Analyze the formation of the product (estrone) from the substrate (β-estradiol) using a validated LC-MS/MS method.

-

Determine the cellular IC₅₀ value by plotting the inhibition of estrone formation against the concentration of Hsd17B13-IN-85.

Mechanistic Role and Signaling Pathway

HSD17B13 is a lipid droplet-associated enzyme primarily expressed in the liver.[5] Its expression is upregulated in patients with NAFLD.[6] The enzyme is involved in hepatic lipid metabolism, and its inhibition is a promising therapeutic strategy for NAFLD and non-alcoholic steatohepatitis (NASH).[7][8] Loss-of-function variants of HSD17B13 have been shown to be protective against the progression of chronic liver diseases.[9] The inhibition of HSD17B13 by compounds like Hsd17B13-IN-85 is expected to mimic this protective effect.

The following diagram illustrates the proposed mechanism of HSD17B13 in the context of NAFLD and the therapeutic intervention with an inhibitor.

Caption: Role of HSD17B13 in NAFLD and the effect of its inhibition.

Experimental Workflow for Inhibitor Characterization

The following diagram outlines a typical workflow for the characterization of a novel HSD17B13 inhibitor.

Caption: A generalized workflow for HSD17B13 inhibitor drug discovery.

References

- 1. assaygenie.com [assaygenie.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. enanta.com [enanta.com]

- 4. Structural basis of lipid-droplet localization of 17-beta-hydroxysteroid dehydrogenase 13 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. origene.com [origene.com]

- 7. Novel HSD17B13 Inhibitors for Treating Liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Crystal structures of 17-beta-hydroxysteroid dehydrogenase 13 [ouci.dntb.gov.ua]

- 9. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]

Hsd17B13-IN-85 in Non-Alcoholic Steatohepatitis (NASH) Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Non-alcoholic steatohepatitis (NASH) is a severe form of non-alcoholic fatty liver disease (NAFLD) characterized by hepatic steatosis, inflammation, and hepatocellular injury, which can progress to fibrosis, cirrhosis, and hepatocellular carcinoma.[1] Genetic studies have identified a loss-of-function variant (rs72613567:TA) in the gene encoding 17β-hydroxysteroid dehydrogenase 13 (HSD17B13) that is associated with a reduced risk of NASH and other chronic liver diseases.[2][3] This has positioned HSD17B13, a lipid droplet-associated enzyme primarily expressed in the liver, as a promising therapeutic target for NASH.[4] Hsd17B13-IN-85 is a potent inhibitor of HSD17B13, and this guide provides a comprehensive overview of its potential application in NASH models, based on available data for the compound and the broader class of HSD17B13 inhibitors.

Introduction to HSD17B13 as a Therapeutic Target in NASH

HSD17B13 is a member of the 17β-hydroxysteroid dehydrogenase superfamily, which is involved in the metabolism of steroids, fatty acids, and other lipids.[5] Its expression is significantly upregulated in the livers of NAFLD patients.[6] The protective genetic variants of HSD17B13 lead to a truncated, less active protein, suggesting that inhibition of its enzymatic activity could be a viable therapeutic strategy.[7] The precise mechanism by which HSD17B13 contributes to NASH pathogenesis is still under investigation, but it is thought to be related to its role in lipid droplet dynamics and potentially the metabolism of pro-inflammatory lipid mediators.[3][4]

Hsd17B13-IN-85: A Potent and Selective Inhibitor

Hsd17B13-IN-85 has been identified as a potent inhibitor of HSD17B13. While extensive in vivo data for this specific compound in NASH models is not yet publicly available, its high in vitro potency suggests it as a valuable tool for preclinical research.

Quantitative Data

The following table summarizes the available in vitro potency of Hsd17B13-IN-85. For comparative purposes, data on other representative HSD17B13 inhibitors are also included where available.

| Compound | Target | Assay Type | Substrate | IC50 (μM) | Reference |

| Hsd17B13-IN-85 | HSD17B13 | Biochemical | Estradiol | < 0.1 | Patent WO2022103960 |

| EP-036332 | HSD17B13 | Biochemical | Leukotriene B4 | Data not specified | [2] |

| INI-678 | HSD17B13 | Cell-based | Not specified | Data not specified | [8] |

Signaling Pathway of HSD17B13 in NASH

The proposed mechanism of HSD17B13 in the progression of NASH involves its localization to lipid droplets and its enzymatic activity, which may influence hepatic lipid metabolism and inflammation. The inhibition of HSD17B13 is expected to ameliorate the pathological features of NASH.

Experimental Protocols for Evaluating HSD17B13 Inhibitors in NASH Models

While specific protocols for Hsd17B13-IN-85 are not publicly available, the following outlines a representative methodology for assessing the efficacy of HSD17B13 inhibitors in a preclinical NASH model, based on common practices in the field.

In Vivo Efficacy Study in a Diet-Induced NASH Mouse Model

1. Animal Model:

-

Model: C57BL/6J mice are commonly used.

-

Diet: A choline-deficient, L-amino acid-defined, high-fat diet (CDAAHFD) or a high-fat, high-fructose diet is administered to induce NASH with fibrosis.[2]

-

Duration: The diet is typically fed for a period of 12-24 weeks to establish the disease phenotype.

2. Dosing Regimen:

-

Compound Administration: Hsd17B13-IN-85 or a vehicle control would be administered to the mice, typically via oral gavage, once daily.

-

Dose Levels: A dose-ranging study would be conducted to determine the optimal therapeutic dose.

-

Treatment Duration: Treatment would typically commence after the establishment of NASH and continue for several weeks.

3. Efficacy Endpoints:

-

Histopathology: Liver tissue is collected for histological analysis, including H&E staining for steatosis, inflammation, and ballooning (NAFLD Activity Score - NAS), and Sirius Red staining for fibrosis.

-

Biochemical Analysis: Serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are measured as markers of liver injury.

-

Gene Expression Analysis: Hepatic expression of genes involved in fibrosis (e.g., Col1a1, Timp1) and inflammation (e.g., Tnf-α, Ccl2) are quantified by qRT-PCR.

-

Lipidomics: Hepatic and plasma lipid profiles are analyzed to assess the impact on lipid metabolism.

Representative Experimental Workflow

The following diagram illustrates a typical workflow for evaluating an HSD17B13 inhibitor in a preclinical NASH model.

Discussion and Future Directions

The potent in vitro activity of Hsd17B13-IN-85 makes it a valuable chemical probe to further investigate the role of HSD17B13 in NASH. Future preclinical studies should focus on confirming its efficacy in relevant animal models of NASH, establishing a clear pharmacokinetic/pharmacodynamic relationship, and exploring its effects on the downstream pathways modulated by HSD17B13. While rodent models provide valuable insights, it is important to note that there can be species differences in HSD17B13 function, and findings will need to be carefully translated to the human context.[9] The strong human genetic validation for targeting HSD17B13 provides a high degree of confidence in this approach for the development of novel therapeutics for NASH.[10]

References

- 1. HSD17B13: A Potential Therapeutic Target for NAFLD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. enanta.com [enanta.com]

- 3. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Gene - HSD17B13 [maayanlab.cloud]

- 5. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]

- 6. mdpi.com [mdpi.com]

- 7. NASH, HSD17B13 and era of programmable therapeutics - Plenge Gen @rplengePlenge Gen @rplenge [plengegen.com]

- 8. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 10. Novel HSD17B13 Inhibitors for Treating Liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Hsd17B13-IN-85 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

17β-Hydroxysteroid dehydrogenase 13 (HSD17B13) is a lipid droplet-associated protein predominantly expressed in the liver.[1][2] It is implicated in the pathogenesis of non-alcoholic fatty liver disease (NAFLD) and its progression to non-alcoholic steatohepatitis (NASH).[3][4] Genetic variants that result in a loss of HSD17B13 function are associated with a reduced risk of chronic liver diseases, making it a compelling therapeutic target.[1][5] Hsd17B13-IN-85 is a potent inhibitor of HSD17B13, with an in vitro IC50 value of less than 0.1 μM for estradiol, a known substrate of the enzyme.[3][6] These application notes provide detailed protocols for utilizing Hsd17B13-IN-85 in cell culture experiments to investigate its effects on cellular processes related to NAFLD.

Data Presentation

The following table summarizes the in vitro potency of Hsd17B13-IN-85 and related inhibitors. This data is crucial for determining appropriate working concentrations in cell-based assays.

| Compound | Target | IC50 (Estradiol) | IC50 (LTB3) | Application | Reference |

| Hsd17B13-IN-85 | HSD17B13 | < 0.1 μM | Not Reported | NAFLD Research | [3] |

| Hsd17B13-IN-73 | HSD17B13 | < 0.1 μM | Not Reported | Liver Disease Research | [6] |

| Hsd17B13-IN-8 | HSD17B13 | < 0.1 μM | < 1 μM | NAFLD Research | [7] |

Key Experimental Protocols

Protocol 1: Assessment of Hsd17B13-IN-85 on Lipid Accumulation in Hepatocytes

This protocol details the steps to evaluate the effect of Hsd17B13-IN-85 on lipid droplet formation in a cellular model of hepatic steatosis.

1. Cell Culture and Seeding:

-

Culture human hepatocyte cell lines, such as HepG2 or Huh7, in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

-

Seed cells in 24-well plates (for imaging) or 6-well plates (for lipid quantification) at a density that allows for 70-80% confluency at the time of treatment.

2. Induction of Steatosis and Inhibitor Treatment:

-

Prepare a stock solution of Hsd17B13-IN-85 in DMSO.

-

Induce steatosis by treating cells with a lipogenic cocktail (e.g., 200 μM oleic acid and 100 μM palmitic acid complexed to BSA) in serum-free DMEM.

-

Concurrently, treat cells with varying concentrations of Hsd17B13-IN-85 (e.g., 0.1, 1, 10 μM) or a vehicle control (DMSO).

-

Incubate for 24-48 hours.

3. Quantification of Lipid Accumulation:

-

Oil Red O Staining (for imaging):

-

Wash cells with Phosphate Buffered Saline (PBS).

-

Fix cells with 10% formalin for 30 minutes.

-

Wash with water and then with 60% isopropanol.

-

Stain with a freshly prepared Oil Red O solution for 20 minutes.

-

Wash with 60% isopropanol and then with water.

-

Visualize and capture images using a microscope.

-

-

Lipid Extraction and Quantification (for quantitative analysis):

-

Wash cells with PBS.

-

Lyse cells and extract lipids using a chloroform:methanol (2:1) solution.

-

Dry the lipid extract and resuspend in a suitable buffer.

-

Quantify triglyceride levels using a commercial triglyceride quantification kit.

-

Protocol 2: Analysis of HSD17B13 Target Engagement using a Retinol Dehydrogenase Activity Assay

This protocol is designed to confirm that Hsd17B13-IN-85 inhibits the enzymatic activity of HSD17B13 in a cellular context.[8]

1. Cell Transfection:

-

Seed HEK293 cells in 12-well plates.

-

Transfect cells with a plasmid expressing human HSD17B13 using a suitable transfection reagent. An empty vector control should be included.

-

Allow cells to express the protein for 24-48 hours.

2. Inhibitor and Substrate Treatment:

-

Pre-treat the transfected cells with Hsd17B13-IN-85 at various concentrations (e.g., 0.01, 0.1, 1, 10 μM) for 1-2 hours.

-

Add all-trans-retinol (a substrate of HSD17B13) to the media at a final concentration of 5 μM.[8]

-

Incubate for 8 hours.[8]

3. Metabolite Extraction and Analysis:

-

Collect the cell culture supernatant and/or cell lysates.

-

Extract retinoids using a suitable solvent extraction method (e.g., with hexane).

-

Analyze the levels of retinaldehyde and retinoic acid using High-Performance Liquid Chromatography (HPLC).[8] A decrease in the production of these metabolites in the presence of Hsd17B13-IN-85 indicates target engagement and inhibition.

Mandatory Visualizations

Caption: Workflow for assessing the effect of Hsd17B13-IN-85 on lipid accumulation.

Caption: Simplified signaling pathway of HSD17B13 and the inhibitory action of Hsd17B13-IN-85.

References

- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Role of HSD17B13 in NAFLD | OriGene Technologies [sanbio.nl]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]

- 5. escholarship.org [escholarship.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

Hsd17B13-IN-85 solubility and preparation for assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hsd17B13-IN-85 is a potent inhibitor of 17β-Hydroxysteroid Dehydrogenase 13 (HSD17B13), a lipid droplet-associated enzyme primarily expressed in the liver. HSD17B13 is implicated in the pathogenesis of nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH). Inhibition of HSD17B13 is a promising therapeutic strategy for these conditions. Hsd17B13-IN-85 demonstrates significant inhibitory activity with an IC50 value of less than 0.1 μM for Estradiol.[1] These application notes provide detailed information on the solubility of Hsd17B13-IN-85 and protocols for its preparation and use in in vitro and cell-based assays.

Physicochemical Properties

Solubility

While specific solubility data for Hsd17B13-IN-85 is not publicly available, data for similar potent, small-molecule HSD17B13 inhibitors from the same supplier (MedchemExpress) can provide valuable guidance for solvent selection and stock solution preparation. It is common for such inhibitors to exhibit good solubility in dimethyl sulfoxide (DMSO).

Table 1: Solubility of Structurally Related HSD17B13 Inhibitors

| Compound | Solvent | Solubility | Notes |

| HSD17B13-IN-2 | DMSO | 100 mg/mL (255.49 mM) | Requires sonication.[2] |

| HSD17B13-IN-3 | DMSO | ≥ 6.5 mg/mL (14.14 mM) | |

| HSD17B13-IN-8 | DMSO | 100 mg/mL (232.07 mM) | Requires sonication.[3] |

| HSD17B13-IN-9 | DMSO | 100 mg/mL (232.32 mM) | Requires sonication.[4] |

| BI-3231 | DMSO | 125 mg/mL (328.63 mM) | Requires sonication and warming to 60°C.[5] |

It is strongly recommended to perform initial solubility tests for Hsd17B13-IN-85 in your specific assay buffers.

Preparation of Stock and Working Solutions

Based on the properties of similar compounds, the following is a general protocol for preparing Hsd17B13-IN-85 for experimental use.

Materials

-

Hsd17B13-IN-85 powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sonicator (optional)

Protocol for 10 mM Stock Solution in DMSO

-

Weighing: Accurately weigh a specific amount of Hsd17B13-IN-85 powder. For example, to prepare 1 mL of a 10 mM stock solution, you will need to know the molecular weight of Hsd17B13-IN-85.

-

Dissolution: Add the appropriate volume of anhydrous DMSO to the weighed Hsd17B13-IN-85 powder in a sterile microcentrifuge tube.

-

Mixing: Vortex the solution thoroughly for 1-2 minutes to facilitate dissolution.

-

Sonication (if necessary): If the compound does not fully dissolve, sonicate the solution for 5-10 minutes. Gentle warming may also aid dissolution.

-

Storage: Store the 10 mM stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Preparation of Working Solutions

Prepare fresh working solutions by diluting the stock solution in the appropriate assay buffer. It is crucial to ensure that the final concentration of DMSO in the assay does not exceed a level that affects the experimental system (typically ≤0.5%).

Experimental Protocols

In Vitro Enzymatic Assay for HSD17B13 Inhibition

This protocol describes a biochemical assay to determine the inhibitory activity of Hsd17B13-IN-85 on recombinant human HSD17B13 enzyme. The assay measures the conversion of a substrate, such as β-estradiol, by monitoring the production of NADH.

Materials

-

Recombinant human HSD17B13 enzyme

-

β-estradiol (substrate)

-

NAD+ (cofactor)

-

Assay Buffer (e.g., 40 mM Tris pH 7.4, 0.01% BSA, 0.01% Tween 20)[6]

-

Hsd17B13-IN-85 working solutions

-

NADH detection reagent (e.g., NAD(P)H-Glo™ Detection System)

-

384-well assay plates

-

Plate reader capable of luminescence detection

Protocol

-

Enzyme Preparation: Dilute the recombinant HSD17B13 enzyme to the desired concentration (e.g., 50-100 nM) in pre-chilled assay buffer.[6]

-

Compound Addition: Add Hsd17B13-IN-85 working solutions to the wells of a 384-well plate to achieve a range of final concentrations for IC50 determination. Include a DMSO-only control (vehicle) and a no-enzyme control (background).

-

Enzyme Addition: Add the diluted HSD17B13 enzyme to the wells containing the inhibitor and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature.

-

Reaction Initiation: Initiate the enzymatic reaction by adding a mixture of β-estradiol (e.g., 10-50 µM) and NAD+ to each well.[6]

-

Incubation: Incubate the reaction plate at 37°C for a specified time (e.g., 60-120 minutes).

-

Detection: Stop the reaction and measure the amount of NADH produced by adding the NADH detection reagent according to the manufacturer's instructions.

-

Data Analysis: Measure the luminescence using a plate reader. Calculate the percent inhibition for each concentration of Hsd17B13-IN-85 and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Assay for HSD17B13 Inhibition

This protocol outlines a cell-based assay to evaluate the inhibitory effect of Hsd17B13-IN-85 in a cellular context using a cell line overexpressing HSD17B13.

Materials

-

HEK293 cells stably or transiently overexpressing human HSD17B13[7]

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Estradiol (substrate)

-

Hsd17B13-IN-85 working solutions

-

96-well cell culture plates

-

LC-MS/MS system for product detection

Protocol

-

Cell Seeding: Seed HEK293-HSD17B13 cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of Hsd17B13-IN-85 for a specified duration (e.g., 1-24 hours). Include a vehicle control (DMSO).

-

Substrate Addition: Add estradiol to the cell culture medium to a final concentration suitable for the assay.

-

Incubation: Incubate the cells for a period that allows for measurable substrate conversion (e.g., 4-8 hours).

-

Sample Collection: Collect the cell culture supernatant or cell lysate for analysis.

-

Product Quantification: Quantify the amount of the reaction product (estrone) using a validated LC-MS/MS method.

-

Data Analysis: Determine the percent inhibition of HSD17B13 activity for each compound concentration and calculate the IC50 value.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the HSD17B13 signaling context and a typical experimental workflow for inhibitor testing.

Caption: HSD17B13 signaling in hepatic lipid metabolism and inflammation.

Caption: General workflow for HSD17B13 inhibitor screening assays.

References

Application Notes and Protocols for Hsd17B13-IN-85 in Primary Human Hepatocytes

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Hydroxysteroid 17-beta dehydrogenase 13 (Hsd17B13) is a lipid droplet-associated protein predominantly expressed in hepatocytes.[1][2] Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing non-alcoholic steatohepatitis (NASH) and other chronic liver diseases.[3][4] Hsd17B13 is implicated in hepatic lipid metabolism and its expression is upregulated in non-alcoholic fatty liver disease (NAFLD).[2][5] The enzyme is known to possess retinol dehydrogenase activity, converting retinol to retinaldehyde.[3][4] Hsd17B13-IN-85 is a potent and selective small molecule inhibitor of Hsd17B13 enzymatic activity, designed for in vitro studies to investigate the therapeutic potential of targeting Hsd17B13 in liver disease models. These application notes provide detailed protocols for the use of Hsd17B13-IN-85 in primary human hepatocytes.

Core Applications

-

Investigation of the role of Hsd17B13 in hepatic lipid accumulation.

-

Elucidation of the downstream effects of Hsd17B13 inhibition on inflammatory and fibrotic signaling pathways.

-

Functional studies to understand the mechanism of action of Hsd17B13 in primary human hepatocytes.

Data Presentation

Table 1: Effects of Hsd17B13 Inhibition in Primary Human Hepatocytes

| Parameter | Treatment Condition | Expected Outcome | Reference |

| Lipid Accumulation | Oleic/Palmitic Acid Challenge + Hsd17B13-IN-85 | Reduction in intracellular triglyceride levels | [4] |

| Gene Expression | Hsd17B13-IN-85 | Downregulation of genes involved in lipogenesis and inflammation | [6] |

| Protein Expression | Hsd17B13-IN-85 | Altered levels of proteins involved in lipid metabolism and cellular stress | [6] |

| Signaling Pathway Modulation | Hsd17B13-IN-85 | Attenuation of TGF-β1 signaling in co-culture models with hepatic stellate cells | [7] |

Signaling Pathways and Experimental Workflow

Below are diagrams illustrating the key signaling pathway of Hsd17B13 and a typical experimental workflow for using Hsd17B13-IN-85 in primary human hepatocytes.

References

- 1. researchgate.net [researchgate.net]

- 2. scholars.houstonmethodist.org [scholars.houstonmethodist.org]

- 3. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 4. escholarship.org [escholarship.org]

- 5. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. biorxiv.org [biorxiv.org]

Application Notes and Protocols for Studying HSD17B13 Enzymatic Activity with Hsd17B13-IN-85

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver.[1][2] Emerging evidence highlights its significant role in the pathogenesis of chronic liver diseases, particularly non-alcoholic fatty liver disease (NAFLD) and its progression to non-alcoholic steatohepatitis (NASH).[1][3] Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are protective against the progression of liver disease, making HSD17B13 a compelling therapeutic target.[1][4] HSD17B13 exhibits enzymatic activity towards a range of substrates, including steroids like estradiol, and retinoids such as retinol.[5][6]

Hsd17B13-IN-85 is a potent inhibitor of HSD17B13, designed for in vitro studies to probe the enzymatic function of HSD17B13 and to evaluate the therapeutic potential of its inhibition.[7] These application notes provide detailed protocols for utilizing Hsd17B13-IN-85 in biochemical and cell-based assays to investigate the enzymatic activity of HSD17B13.

Quantitative Data

The inhibitory potency of Hsd17B13-IN-85 against the conversion of estradiol by HSD17B13 is summarized below.

| Compound | Target | Substrate | IC50 (µM) | Reference |